2-Chloro-6-methylpyrazine
Overview
Description
2-Chloro-6-methylpyrazine (2C6MP) is a heterocyclic aromatic compound, which is a member of the pyrazine family. It is a colorless volatile liquid with a pungent odor and a boiling point of 156°C. It has a wide range of applications in the food and pharmaceutical industries, and is also used as a chemical intermediate in the synthesis of other compounds.
Scientific Research Applications
Synthesis and Functionalization
- Functionalized Pyrazines Synthesis : The reaction involving 6-chloro-1-methylpyrazin-2(1 H)-one with Grignard reactants creates a variety of 3,6-difunctionalized 1-methylpyrazin-2(1 H)-ones, representing a notable example of tele-nucleophilic substitution of hydrogen in synthesis (Mampuys et al., 2019).
- Synthesis of 2-Methylpyrazine : A method for synthesizing 2-methylpyrazine involves a catalytic reaction of ethylene diamine and propylene glycol, with improved dehydrogenation by chromium promoter addition (Jing et al., 2008).
Chemical Reactions and Properties
- Polarography in Acidic Conditions : 2-Hydroxy-3-phenyl-6-methylpyrazine, identified from the acidic degradation of cephalexin, exhibits specific electrochemical properties in 5M hydrochloric acid, useful for determining cephalexin in plasma (Núñez-Vergara et al., 1982).
- Crystal Structural Analysis : The crystal and molecular structures of methyl-substituted pyrazines were investigated, contributing to understanding of their structural and bonding properties (Rok et al., 2018).
Environmental and Agricultural Implications
- Herbicide Residue Analysis : Studies on atrazine, a herbicide structurally similar to 2-Chloro-6-methylpyrazine, reveal insights into environmental residues and their ecological impact (Kolpin, 1997; Solomon et al., 1996).
Safety and Hazards
2-Chloro-6-methylpyrazine is considered hazardous. It causes serious eye irritation and skin irritation . It may be harmful if inhaled . Safety measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
Future Directions
While specific future directions for 2-Chloro-6-methylpyrazine are not mentioned in the available resources, research developments in related compounds such as pyrimidines suggest potential directions. These include the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-chloro-6-methylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-7-3-5(6)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUVSPQGYLELRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428246 | |
Record name | 2-Chloro-6-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38557-71-0 | |
Record name | 2-Chloro-6-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-methylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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